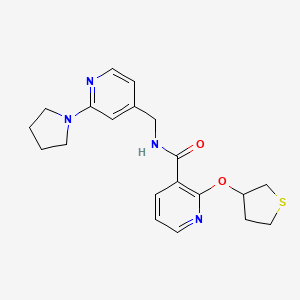

N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Description

Properties

IUPAC Name |

N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c25-19(17-4-3-7-22-20(17)26-16-6-11-27-14-16)23-13-15-5-8-21-18(12-15)24-9-1-2-10-24/h3-5,7-8,12,16H,1-2,6,9-11,13-14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBPGFZJYSAQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3=C(N=CC=C3)OC4CCSC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Pyrrolidine ring : A five-membered nitrogen-containing ring that enhances the compound's interaction with biological targets.

- Pyridine moiety : Contributes to the compound's ability to engage in hydrogen bonding and π-stacking interactions.

- Tetrahydrothiophene group : This sulfur-containing ring may influence the compound's lipophilicity and metabolic stability.

The molecular formula of the compound is , with a molecular weight of approximately 336.42 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways. The compound is believed to act through:

- Enzyme Inhibition : The pyridine and pyrrolidine moieties may allow the compound to bind to active sites on enzymes, inhibiting their activity. This could be particularly relevant in pathways involving cancer cell proliferation.

- Receptor Modulation : The structural components may facilitate binding to various receptors, potentially modulating signaling pathways involved in inflammation or cancer progression.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of related pyridine derivatives against various cancer cell lines, including colorectal (HCT116), liver (HepG2), and breast (MCF7) cancer cells. For instance, derivatives similar to this compound demonstrated selective cytotoxicity toward liver and colon cancer cells while exhibiting low toxicity against normal fibroblast cells (BJ-1) .

| Compound | Cancer Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| 3b | HCT116 | 15 | High |

| 4c | HepG2 | 10 | High |

| 5d | MCF7 | >50 | Low |

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with target proteins associated with cancer pathways. These studies suggest that the compound fits well into the binding sites of specific targets, indicating potential for therapeutic applications .

Case Studies

-

Study on Anticancer Activity :

A study synthesized various pyridine derivatives and assessed their anticancer properties using MTT assays. Compounds similar to this compound showed promising results against liver and colon cancers, highlighting their potential as lead compounds for drug development . -

Safety Profile Evaluation :

The safety profile of these compounds was evaluated against non-tumorigenic cell lines, demonstrating low cytotoxicity, which is crucial for further development into therapeutics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

The following table compares the target compound with structurally related analogs, including N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS: 2034394-71-1) and kinase inhibitors from imidazo[1,2-b]pyridazine derivatives :

Key Observations:

Molecular Weight and Size : The target compound (401.4 g/mol) is bulkier than the ethyl-pyridine analog (329.4 g/mol), which may reduce oral bioavailability but enhance target binding through increased van der Waals interactions .

Pyrrolidinyl vs.

Tetrahydrothiophen-3-yloxy Group : This sulfur-containing substituent increases lipophilicity compared to oxygen-only analogs, possibly affecting membrane permeability and metabolic stability .

Stability and Metabolism:

Structure-Activity Relationship (SAR) Insights

Pyrrolidinyl-Pyridinylmethyl Group : This substituent’s conformational flexibility and nitrogen content may enhance binding to enzymes or receptors requiring polar interactions, such as kinases or G protein-coupled receptors (GPCRs) .

Tetrahydrothiophen-3-yloxy vs. Pyridin-4-yl Ethyl : The former’s sulfur atom could improve hydrophobic interactions, while the latter’s aromaticity may favor π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.